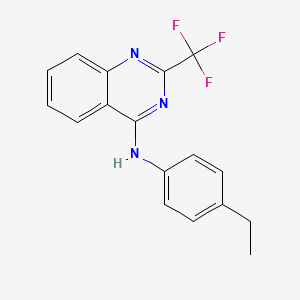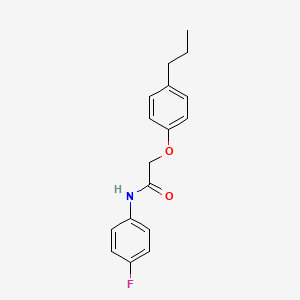![molecular formula C13H11N5S2 B5532754 4-{[(3-methyl-2-thienyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5532754.png)
4-{[(3-methyl-2-thienyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 4-{[(3-methyl-2-thienyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves multi-step reactions starting from readily available precursors. The compound is prepared through a sequence of reactions involving the initial formation of 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, which is then reacted with various aromatic aldehydes in the presence of glacial acetic acid. This step yields substituted benzal-amino derivatives, which can further undergo cyclo-condensation to afford the final triazole-thiols (Dave et al., 2007).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the compound , often features a triazole ring bonded to different substituents that significantly influence their physical and chemical properties. These structures can be complex, with the triazole ring providing a versatile scaffold for further functionalization. Detailed structural characterization is typically achieved through spectroscopic methods such as NMR and IR, alongside X-ray crystallography for solid-state analysis (Sancak et al., 2007).
Chemical Reactions and Properties
Triazole derivatives are known for their reactivity towards various chemical reagents. The compound under discussion can undergo reactions with formaldehyde and different aromatic amines, yielding a wide range of Mannich bases. These reactions showcase the compound's versatility in forming chemically stable and biologically active derivatives (Dave et al., 2007).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are critical for determining the compound's suitability for various applications, including its potential use in material science and pharmaceuticals. The crystalline structure, in particular, can be elucidated through X-ray diffraction techniques to reveal the arrangement of molecules in the solid state (Sarala et al., 2006).
Chemical Properties Analysis
The chemical properties of triazole derivatives are largely defined by the presence of the triazole ring, which imparts a range of reactive sites for further chemical modifications. These properties include the ability to act as ligands in coordination chemistry, forming complexes with various metal ions. The ligand's bidentate nature, coordinating through sulfur and amine groups to metal ions, is a notable feature, influencing the stability and reactivity of the resultant metal complexes (Haddad et al., 2013).
作用机制
安全和危害
未来方向
The study and development of compounds containing 1,2,4-triazole rings, thienyl groups, and pyridinyl groups is a promising area of research, particularly in the field of medicinal chemistry. These compounds could potentially be developed into new pharmaceuticals or used as building blocks in the synthesis of complex organic molecules .
属性
IUPAC Name |
4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S2/c1-9-4-6-20-11(9)8-15-18-12(16-17-13(18)19)10-3-2-5-14-7-10/h2-8H,1H3,(H,17,19)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQJGKWANIEKOV-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532675.png)
![[2-oxo-2-(3-thienyl)ethyl]malonic acid](/img/structure/B5532683.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5532689.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B5532697.png)
![2-{[(4-isopropylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5532698.png)
![7-[3-(3-hydroxy-3-methylbutyl)benzoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5532699.png)
![2-chloro-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5532727.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methyl-2-pyridinyl)urea](/img/structure/B5532745.png)
![2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride](/img/structure/B5532751.png)

![4-tert-butyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5532767.png)
![[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl](pyridin-2-yl)methanone](/img/structure/B5532772.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5532778.png)
